BenchChemオンラインストアへようこそ!

N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide

Natural product chemistry Biosynthetic pathway analysis Structure elucidation

N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide (CAS 496045-47-7; C10H13NO4; MW 211.21 Da) is a phenylacetamide natural product classified as both an anilide and an acetamide. The compound was isolated as a minor component (designated as one of compounds 2, 6, or from Actinomyces sp.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
Cat. No. B13765116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C(=C1)O)COC)O
InChIInChI=1S/C10H13NO4/c1-6(12)11-8-4-9(13)7(5-15-2)3-10(8)14/h3-4,13-14H,5H2,1-2H3,(H,11,12)
InChIKeyWCSXQBAXPUYDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2,5-Dihydroxy-4-(methoxymethyl)phenyl]acetamide – Structure, Origin, and Procurement Context for a Minor Actinomyces Metabolite


N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide (CAS 496045-47-7; C10H13NO4; MW 211.21 Da) is a phenylacetamide natural product classified as both an anilide and an acetamide [1]. The compound was isolated as a minor component (designated as one of compounds 2, 6, or 7) from Actinomyces sp. strain Lu 9419, an endosymbiotic Gram-positive bacterium residing in the intestines of the rose chafer beetle Cetonia aureata [2]. Its structure was solved by Schlörke et al. (2002) as part of the structural elucidation of the cetoniacytone family of C7N aminocyclitol antibiotics, and it is formally registered in the Natural Products Atlas (NPA004870) and ChEBI (CHEBI:202119) [3]. The compound bears a 4-methoxymethyl substituent on a 2,5-dihydroxyphenyl ring N-acetylated with an acetamide group, a scaffold that distinguishes it from the cyclohexenone-epoxide core of the co-isolated major metabolite Cetoniacytone A [2].

Why Generic Substitution Fails for N-[2,5-Dihydroxy-4-(methoxymethyl)phenyl]acetamide in Cetoniacytone Research and Natural Product Studies


N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide cannot be replaced by its structurally simpler or commercially available analogs because it belongs to a distinct minor-component fraction of the cetoniacytone biosynthetic pathway unique to Actinomyces sp. Lu 9419 [1]. Generic phenylacetamides such as N-(2,5-dihydroxyphenyl)acetamide (CAS 93525-28-1) lack the 4-methoxymethyl group that defines the metabolic shunt product and its chromatographic signature . Similarly, the major metabolite Cetoniacytone A (CAS 496775-48-5; GI50 3.2 μM against HepG2/MCF7) adopts a fundamentally different cyclohexenone-epoxide architecture and cannot serve as a biogenetic or pharmacological proxy for the phenylacetamide minor component. Even Cetoniacytone B (GI50 4.4 μM), the deacetylated form of Cetoniacytone A, retains the aminocyclitol core and differs from the target compound in both scaffold and reported tumor cell growth inhibition potency . Substituting any of these analogs would confound structure-activity relationship (SAR) studies, biosynthetic feeding experiments, and analytical reference standard applications.

Quantitative Differentiation Evidence for N-[2,5-Dihydroxy-4-(methoxymethyl)phenyl]acetamide vs. Closest Analogs


Scaffold Class Divergence: Phenylacetamide vs. Cyclohexenone Epoxide Architecture

N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide possesses a 2,5-dihydroxy-4-methoxymethyl phenylacetamide scaffold, in contrast to the (1R,2S,6R)-2-hydroxy-6-(hydroxymethyl)-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl acetamide architecture of Cetoniacytone A [1]. The target compound is classified under ChEBI as an anilide (CHEBI:13248) and acetamide (CHEBI:22160), whereas Cetoniacytone A is classified as a cyclohexenone and an epoxide, placing them in distinct chemical classes despite sharing a biosynthetic origin in Actinomyces sp. Lu 9419 [2].

Natural product chemistry Biosynthetic pathway analysis Structure elucidation

4-Methoxymethyl Substituent: Differentiation from N-(2,5-Dihydroxyphenyl)acetamide

The target compound incorporates a methoxymethyl (–CH2OCH3) group at the 4-position of the phenyl ring, whereas the simpler analog N-(2,5-dihydroxyphenyl)acetamide (CAS 93525-28-1) carries only a hydrogen at this position . This substitution increases the molecular weight from 167.16 Da (C8H9NO3) to 211.21 Da (C10H13NO4) and modifies the hydrogen-bond donor/acceptor profile, chromatographic retention, and predicted logP [1].

Medicinal chemistry SAR studies Analytical reference standards

Tumor Cell Growth Inhibition: Class-Level Inference from Cetoniacytone Congeners

While no tumor cell line GI50/IC50 data have been published specifically for N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide as an isolated single entity, the co-isolated major metabolite Cetoniacytone A exhibits a GI50 of 3.2 μM against HEPG2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma) cell lines, and Cetoniacytone B exhibits a GI50 of 4.4 μM against the same cell lines . The original Schlörke et al. (2002) paper reports that Cetoniacytone A shows 'significant cytotoxicity against selected tumor cell lines,' but quantitative data for the minor components (including the target compound) were not provided in the abstract or publicly available records [1]. Caution: the target compound is a phenylacetamide, not an aminocyclitol epoxide, so the GI50 values of Cetoniacytones A and B cannot be directly attributed to it without confirmatory testing.

Anticancer natural products Cytotoxicity screening Actinomyces secondary metabolites

DHFR Enzyme Inhibition: Single-Point Binding Data

BindingDB (ChEMBL_52844 / CHEMBL665048) records an IC50 > 50,000 nM (>50 μM) for 2,5-dihydroxy-4-methoxymethyl-acetanilide against dihydrofolate reductase (DHFR) isolated from MTX-resistant WI-L2 cells [1]. This indicates very weak DHFR inhibition compared to reference antifolates such as methotrexate (IC50 typically <0.1 μM against human DHFR). No comparative data against Cetoniacytone A or B are available in BindingDB for this target.

Enzyme inhibition Dihydrofolate reductase BindingDB

Biosynthetic Origin: Minor Shunt Metabolite vs. Major C7N Aminocyclitol Pathway Product

The target compound is a phenylacetamide shunt metabolite co-produced with Cetoniacytone A (1) as a minor component (compound 2, 6, or 7) by Actinomyces sp. Lu 9419 [1]. The cetoniacytone biosynthetic gene cluster (cet, ~46 kb, 31 ORFs) encodes enzymes (CetA–CetM) that convert sedoheptulose 7-phosphate to the aminocyclitol core of Cetoniacytone A [2]. The target compound arises from an off-pathway or degradation route, resulting in the aromatic phenylacetamide scaffold instead of the cyclized C7N aminocyclitol. The production ratio (target compound:Cetoniacytone A) is <1:10 based on qualitative descriptions of 'minor component' status in the original isolation paper [1].

Microbial secondary metabolism Biosynthetic gene cluster Metabolic engineering

Predicted vs. Experimental Spectroscopic Fingerprints: NMR and Mass Spectrometry Reference Data

NP-MRD (NP0004329) provides predicted 1H and 13C NMR spectra for the target compound in D2O at multiple field strengths (100–1000 MHz for 1H; 25–252 MHz for 13C) . These predicted spectra enable rapid dereplication and distinguish the target compound from Cetoniacytone A, for which experimental X-ray crystallography data exist. The monoisotopic mass difference of 2.4210 Da (211.0845 vs. 213.0637 for Cetoniacytone A) provides a clear MS1 discriminator for LC-MS-based identification [1]. No experimental NMR data have been deposited for the target compound in NP-MRD.

Analytical chemistry NMR spectroscopy Natural product dereplication

Recommended Application Scenarios for N-[2,5-Dihydroxy-4-(methoxymethyl)phenyl]acetamide Based on Available Evidence


Biosynthetic Pathway Interrogation: Shunt Metabolite Reference Standard for Cetoniacytone Gene Cluster Studies

The compound is ideally suited as an authentic reference standard for identifying and quantifying the phenylacetamide shunt branch in the cetoniacytone biosynthetic pathway. Researchers working with the cet biosynthetic gene cluster (Wu et al., 2009) [1] or performing metabolic flux analysis on Actinomyces sp. Lu 9419 can use this compound to calibrate LC-MS and HPLC assays, distinguishing the aromatic shunt product from the major aminocyclitol metabolites Cetoniacytone A and B.

Natural Product Dereplication and Metabolomic Database Expansion

Given the availability of predicted 1H and 13C NMR spectra from NP-MRD (NP0004329) and the registered monoisotopic mass in the Natural Products Atlas (NPA004870), procurement of the compound as a physical standard enables experimental validation of predicted spectroscopic data. This supports GNPS (Global Natural Products Social Molecular Networking) library building and improves dereplication accuracy for actinomycete-derived extracts.

Structure-Activity Relationship (SAR) Studies on Phenylacetamide Natural Products

The unique 4-methoxymethyl substitution on a 2,5-dihydroxyphenyl scaffold represents a distinct chemotype not found in common synthetic phenylacetamides. Medicinal chemistry groups investigating the biological consequences of methoxymethyl vs. hydroxymethyl or unsubstituted phenyl rings can use this compound as a structurally defined natural product comparator, noting that publicly available cytotoxicity or target-binding data remain extremely limited and require de novo profiling [2].

Endosymbiont Secondary Metabolite Discovery and Chemical Ecology

As a minor metabolite from an endosymbiotic Actinomyces sp. residing in the gut of the rose chafer Cetonia aureata [3], this compound is relevant for chemical ecology studies examining the role of microbial secondary metabolites in insect-microbe symbiosis. It can serve as a probe to investigate whether shunt metabolites possess distinct ecological functions (e.g., signaling, competition) separate from the antibiotic activity of the major cetoniacytones.

Quote Request

Request a Quote for N-[2,5-dihydroxy-4-(methoxymethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.